(2-Propoxypyridin-4-yl)methanamine
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Overview
Description
(2-Propoxypyridin-4-yl)methanamine is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is characterized by a pyridine ring substituted with a propoxy group at the 2-position and a methanamine group at the 4-position. Its molecular formula is C9H14N2O, and it is often used in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propoxypyridin-4-yl)methanamine typically involves the reaction of 2-bromopyridine with propanol in the presence of a base to form 2-propoxypyridine. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Propoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
(2-Propoxypyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, particularly in medicinal chemistry for drug development.
Mechanism of Action
The mechanism of action of (2-Propoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxypyridin-4-yl)methanamine
- (2-Ethoxypyridin-4-yl)methanamine
- (2-Butoxypyridin-4-yl)methanamine
Uniqueness
(2-Propoxypyridin-4-yl)methanamine is unique due to its specific propoxy substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2-propoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H14N2O/c1-2-5-12-9-6-8(7-10)3-4-11-9/h3-4,6H,2,5,7,10H2,1H3 |
InChI Key |
HOAFNKRIFRLRJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=CC(=C1)CN |
Origin of Product |
United States |
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